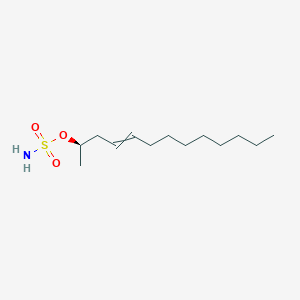

(2R)-Tridec-4-en-2-yl sulfamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

648918-74-5 |

|---|---|

Molecular Formula |

C13H27NO3S |

Molecular Weight |

277.43 g/mol |

IUPAC Name |

[(2R)-tridec-4-en-2-yl] sulfamate |

InChI |

InChI=1S/C13H27NO3S/c1-3-4-5-6-7-8-9-10-11-12-13(2)17-18(14,15)16/h10-11,13H,3-9,12H2,1-2H3,(H2,14,15,16)/t13-/m1/s1 |

InChI Key |

QIWQIHWMOQGIME-CYBMUJFWSA-N |

Isomeric SMILES |

CCCCCCCCC=CC[C@@H](C)OS(=O)(=O)N |

Canonical SMILES |

CCCCCCCCC=CCC(C)OS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2r Tridec 4 En 2 Yl Sulfamate

Synthesis of the (2R)-Tridec-4-en-2-ol Precursor

Optimization of Precursor Synthesis Yield and Enantiomeric Purity

One of the most effective methods for producing enantiomerically pure secondary alcohols is through the kinetic resolution of a racemic mixture. rsc.orgjocpr.com Lipase-catalyzed kinetic resolution is a particularly powerful technique in this regard. jocpr.comnih.govmdpi.com In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of the racemic alcohol, leaving the desired (R)-enantiomer unreacted. The acylated product can then be easily separated from the unreacted alcohol. The efficiency of this resolution is highly dependent on the choice of lipase, acyl donor, and solvent. For instance, Novozym 435, an immobilized Candida antarctica Lipase B, has demonstrated high efficiency in the kinetic resolution of secondary alcohols. nih.gov The enantioselectivity of such reactions can often exceed 99% with conversions approaching 50%. nih.gov

Another prominent strategy is the asymmetric reduction of the corresponding ketone, tridec-4-en-2-one. This can be accomplished using various chiral catalysts. arkat-usa.org Oxazaborolidine complexes, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for their ability to reduce ketones to alcohols with high enantioselectivity. arkat-usa.org This method offers predictable stereochemical outcomes and can produce chiral secondary alcohols with high enantiomeric excess. arkat-usa.org Additionally, asymmetric transfer hydrogenation using ruthenium (II)-diamine-diphosphine complexes, like those developed by Noyori, can effectively convert ketones to chiral alcohols. nih.gov

The Asymmetric Guerbet reaction also presents a viable, albeit less direct, route to chiral alcohols by coupling a primary alcohol with a racemic secondary alcohol. nih.gov This method, catalyzed by similar Noyori-type Ru(II) complexes, can generate new chiral alcohols with high enantiomeric ratios (up to 99:1). nih.gov

The optimization of these processes involves screening different catalysts, ligands, solvents, and reaction temperatures to maximize both the chemical yield and the enantiomeric purity of the (2R)-Tridec-4-en-2-ol precursor.

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral Secondary Alcohols

| Method | Catalyst/Enzyme | Typical Substrate | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) | Reference |

| Lipase-Catalyzed Kinetic Resolution | Novozym 435 | Racemic secondary alcohols | ~50 (for unreacted enantiomer) | >99 | nih.gov |

| Lipase-Catalyzed Kinetic Resolution | Pseudomonas cepacia Lipase | Racemic secondary alcohols | 45-50 | up to 99 | jocpr.com |

| Asymmetric Reduction | CBS-Oxazaborolidine | Prochiral ketones | High | >99 | arkat-usa.org |

| Asymmetric Transfer Hydrogenation | Ru(II)-diamine-diphosphine | Prochiral ketones | 64 | 93 | nih.gov |

This table presents generalized data for the synthesis of chiral secondary alcohols and may not reflect the exact results for (2R)-Tridec-4-en-2-ol.

Sulfamylation Strategies for Alcohol Substrates

Once the enantiomerically pure (2R)-Tridec-4-en-2-ol has been synthesized and isolated, the next crucial step is the introduction of the sulfamate (B1201201) group (-OSO₂NH₂). Several methodologies exist for the sulfamoylation of alcohols, each with its own set of advantages and limitations.

Direct Sulfamylation with Sulfamoyl Chlorides

The most traditional and direct method for the synthesis of sulfamates is the reaction of an alcohol with sulfamoyl chloride (H₂NSO₂Cl). organic-chemistry.org This reaction is typically performed in the presence of a base to neutralize the HCl generated as a byproduct. However, the choice of solvent and base is critical to the success of this reaction. The use of N,N-dimethylformamide (DMF) as a solvent has been reported to lead to the formation of undesired adducts. organic-chemistry.org To circumvent this issue, solvents like N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) have been found to significantly accelerate the reaction and improve yields. organic-chemistry.org Interestingly, studies have shown that the reaction can proceed efficiently even without an added base, particularly in DMA or NMP, by using a slight excess of sulfamoyl chloride. organic-chemistry.org For sterically hindered secondary alcohols, such as the precursor to (2R)-Tridec-4-en-2-yl sulfamate, optimizing the stoichiometry of sulfamoyl chloride and the reaction temperature is essential to drive the reaction to completion while minimizing side reactions like elimination.

Activation-Decomposition Protocols for Sulfamate Formation

Activation-decomposition protocols offer an alternative to the direct use of sulfamoyl chloride, which can be unstable. These methods involve the in-situ generation of a more reactive sulfamoylating agent or the activation of the alcohol itself.

One such approach involves the use of activated aryl sulfamates, such as pentachlorophenyl sulfamate (PCPS) or pentafluorophenyl sulfamate (PFPS), as sulfamoyl group transfer reagents. nih.govresearchgate.net This reaction is catalyzed by a simple organic base like N-methylimidazole (NMI) and proceeds under mild conditions. nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through the formation of an "aza-sulfene" (HNSO₂) intermediate, which is then trapped by the alcohol. nih.govresearchgate.net This method offers the advantage of using stable, crystalline sulfamoyl donors and can exhibit selectivity for primary over secondary alcohols. nih.govresearchgate.net

Another activation strategy involves the reaction of a sulfamic acid salt with triphenylphosphine (B44618) ditriflate. epo.org This generates a highly reactive phosphonium (B103445) intermediate which can then readily react with an alcohol nucleophile to form the desired sulfamate ester. This method is versatile and can be applied to both primary and secondary aliphatic alcohols. epo.org

The activation of the alcohol itself is also a viable strategy. This can be achieved by converting the hydroxyl group into a better leaving group, for example by reaction with triphenylphosphine and a diimide (Mitsunobu reaction conditions), which can then be displaced by a sulfamate anion. researchgate.net

One-Pot Sulfamylation Procedures

One-pot procedures, where the alcohol is converted to the sulfamate without the isolation of intermediates, offer increased efficiency and can reduce waste. researchgate.netacs.orgmdma.ch These methods often rely on the in-situ activation of the alcohol. For instance, a one-pot conversion of an alcohol to a sulfamate could be envisioned by first reacting the alcohol with a reagent that forms a reactive intermediate, such as an alkyl halide or a sulfonate ester, within the reaction vessel. Subsequently, a sulfamoylating agent, like a sulfamic acid salt, is added to complete the transformation.

A one-pot method for the conversion of alcohols to amines using sodium azide (B81097) and triphenylphosphine has been reported. mdma.ch A similar strategy could be adapted for sulfamylation, where the alcohol is activated in situ and then intercepted by a sulfamate source. The use of sulfuryl fluoride (B91410) (SO₂F₂) has also been shown to be effective for the one-pot activation and substitution of alcohols, which could potentially be applied to sulfamate synthesis. acs.org

Evaluation of Protecting Group Compatibility in Sulfamylation

In the synthesis of more complex molecules bearing a this compound moiety, other functional groups may need to be protected. The compatibility of these protecting groups with the sulfamoylation conditions is a key consideration. organic-chemistry.orguchicago.edu The olefin in the tridecenyl chain of the target molecule is generally stable to many sulfamoylation conditions. However, if other sensitive functional groups were present, their protection would be necessary.

The choice of protecting group depends on the specific sulfamylation method employed. For instance, in direct sulfamylation with sulfamoyl chloride, which is often conducted under neutral or slightly basic conditions when using solvents like DMA, common alcohol protecting groups such as silyl (B83357) ethers (e.g., TBDMS, TIPS), benzyl (B1604629) ethers (Bn), and acetals (e.g., MOM, THP) are generally stable. organic-chemistry.org However, if strongly acidic or basic conditions are used for either the sulfamylation or a subsequent deprotection step, the stability of these groups must be carefully evaluated. organic-chemistry.org For example, acetal (B89532) protecting groups are sensitive to acid, while ester protecting groups can be cleaved by base. organic-chemistry.org In syntheses involving multiple steps, an orthogonal protecting group strategy is often employed, where each protecting group can be removed under specific conditions without affecting the others. organic-chemistry.org

Table 2: General Compatibility of Common Alcohol Protecting Groups with Sulfamylation Conditions

| Protecting Group | Abbreviation | Stability to Mild Acid | Stability to Mild Base | Stability to Hydrogenolysis | General Compatibility Notes | Reference |

| Trimethylsilyl (B98337) ether | TMS | Labile | Labile | Stable | Generally not robust enough for multi-step synthesis. | galchimia.com |

| tert-Butyldimethylsilyl ether | TBDMS | More stable than TMS | Stable | Stable | Widely used due to its moderate stability. | galchimia.com |

| Benzyl ether | Bn | Stable | Stable | Labile | Useful when deprotection via hydrogenolysis is desired. | galchimia.com |

| Methoxymethyl ether | MOM | Labile | Stable | Stable | Cleaved under acidic conditions. | galchimia.com |

| Tetrahydropyranyl ether | THP | Labile | Stable | Stable | An acetal-type protecting group, sensitive to acid. | galchimia.com |

This table provides a general overview and compatibility can be influenced by specific reaction conditions.

Purification and Isolation Techniques for this compound

The final step in the synthesis is the purification and isolation of the target compound, this compound, in high purity. As a chiral, non-polar molecule, a combination of chromatographic techniques is typically employed.

Given that the product is an ester of sulfamic acid, standard purification methods for organic esters are applicable. synarchive.comyoutube.com Column chromatography using silica (B1680970) gel is a common and effective method for removing unreacted starting materials and byproducts. synarchive.comyoutube.com The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation. Thin-layer chromatography (TLC) is used to monitor the progress of the purification. synarchive.com

For chiral compounds, it is also essential to confirm that no racemization has occurred during the synthesis and purification steps. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the standard method for determining the enantiomeric excess of the final product. sigmaaldrich.comnih.gov Supercritical fluid chromatography (SFC) is also an increasingly popular technique for chiral separations, often offering faster and more efficient purification than HPLC. youtube.comresearchgate.net

In some cases, solid-phase extraction (SPE) can be used as a preliminary purification step to remove highly polar or non-polar impurities before the final chromatographic purification. nih.gov The selection of the appropriate sorbent and elution solvent is key to the success of this technique.

Following purification, the structure and purity of this compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are integral to the development of modern synthetic processes, aiming to reduce the environmental impact and improve the efficiency of chemical production. The application of these principles to the synthesis of this compound is explored through solvent selection, atom economy, and waste management.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Ideal green solvents are non-toxic, derived from renewable resources, biodegradable, and have a low energy demand for production and recycling. galchimia.com For the synthesis of chiral molecules like this compound, the solvent can also play a crucial role in determining stereoselectivity. nih.gov

In the synthesis of the precursor alcohol, (2R)-Tridec-4-en-2-ol, biocatalytic approaches represent a highly green option. nih.gov Enzymatic reactions are often carried out in aqueous media, which is the most environmentally benign solvent. Alternatively, if organic solvents are required for substrate solubility or to suppress side reactions, greener options such as ethanol, methanol (B129727), or 2-propanol are preferred over more hazardous solvents like dichloromethane (B109758) or chloroform (B151607). researchgate.net

For the subsequent sulfamoylation step, the choice of solvent depends on the specific reagent used. Some modern sulfamoylation methods are designed to proceed under mild conditions in a variety of solvents, including greener options like acetonitrile (B52724) or even in solvent-free conditions where possible. organic-chemistry.org Minimization of solvent use can be achieved through the use of concentrated reaction mixtures or flow chemistry setups, which can also enhance reaction efficiency and reduce waste.

Table 1: Comparison of Potential Solvents for the Synthesis of this compound

| Solvent | Green Chemistry Classification | Application in Synthesis | Considerations |

| Water | Recommended | Biocatalytic synthesis of the precursor alcohol. | Low solubility of non-polar substrates may require co-solvents. |

| Ethanol | Recommended | Enzymatic reactions, chromatography. | Renewable, biodegradable, low toxicity. |

| Acetonitrile | Usable | Sulfamoylation, chromatographic purification. | While not ideal, it is often a less hazardous alternative to chlorinated solvents. |

| Dichloromethane (DCM) | Problematic | Traditional extraction and chromatography. | Should be minimized or replaced due to environmental and health concerns. galchimia.comresearchgate.net |

| Toluene | Hazardous | Azeotropic removal of water. | Toxic and should be avoided in favor of greener alternatives. galchimia.com |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of by-products.

A plausible two-step synthesis of this compound would involve:

Asymmetric reduction of a suitable enone to form (2R)-Tridec-4-en-2-ol.

Sulfamoylation of the resulting alcohol.

For the first step, an asymmetric transfer hydrogenation using a chiral catalyst would have a high atom economy, as the hydrogen is transferred from a simple donor like isopropanol. The second step, the sulfamoylation, can be achieved using various reagents. For example, reaction with sulfamoyl chloride would generate HCl as a by-product, lowering the atom economy. In contrast, using a catalytic method with an activated aryl sulfamate could offer higher efficiency. nih.gov

Reaction efficiency is also assessed by the chemical yield and the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product. A lower E-factor signifies a greener process.

Table 2: Illustrative Atom Economy Calculation for a Hypothetical Sulfamoylation Step

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| (2R)-Tridec-4-en-2-ol | 198.35 | 1 | 198.35 |

| Sulfamoyl chloride | 115.53 | 1 | 115.53 |

| Product | |||

| This compound | 277.42 | 1 | 277.42 |

| By-product | |||

| Hydrochloric acid | 36.46 | 1 | 36.46 |

| Atom Economy | \multicolumn{3}{c | }{(277.42 / (198.35 + 115.53)) * 100 = 88.1% } |

This is a theoretical calculation. Actual atom economy may vary based on the specific reagents and reaction conditions used.

Waste reduction is a cornerstone of green chemistry and is closely linked to atom economy and solvent selection. In the synthesis of this compound, waste can be generated from by-products, unreacted starting materials, and solvents used in the reaction and purification steps.

Strategies for waste reduction include:

Catalytic Reactions: The use of catalysts, especially heterogeneous catalysts, can minimize waste by allowing for easy separation and recycling of the catalyst. nih.gov For instance, an immobilized lipase could be used for the kinetic resolution of the precursor alcohol, and a solid-supported sulfamoylation reagent could simplify purification.

Process Optimization: Careful optimization of reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and minimize the formation of impurities, thereby reducing the amount of waste generated during purification. The use of sulfamic acid with urea (B33335) in sulfation processes is an example of a greener approach that has been studied. researchgate.net

Scalability Considerations for this compound Production

Scaling up a chemical synthesis from the laboratory to an industrial scale presents numerous challenges. For the production of this compound, key considerations would include the safety, cost-effectiveness, and robustness of the chosen synthetic route.

Heat Transfer: Exothermic reactions, such as some sulfamoylation procedures, require efficient heat management on a large scale to prevent runaway reactions. The choice of reactor and cooling systems is crucial.

Mass Transfer: In heterogeneous catalytic systems, ensuring efficient mixing and contact between the reactants and the catalyst is vital for maintaining high reaction rates and yields.

Reagent Cost and Availability: The cost and large-scale availability of starting materials and reagents are paramount. For example, while a complex chiral catalyst may provide excellent enantioselectivity on a lab scale, its cost may be prohibitive for industrial production unless it has a very high turnover number and can be efficiently recycled.

Purification: Purification methods such as chromatography, which are common in the laboratory, are often not economically viable for large-scale production. Alternative purification techniques like crystallization or distillation are preferred. The use of reagents that lead to easily separable by-products is advantageous. For instance, using a sulfamoylation agent where the by-product is a readily removable solid or gas simplifies the work-up procedure. organic-chemistry.org

Regulatory Compliance: The entire process must comply with safety and environmental regulations, which can influence the choice of solvents, reagents, and waste disposal methods.

Structural Elucidation and Conformational Analysis of 2r Tridec 4 En 2 Yl Sulfamate

Spectroscopic Characterization Techniques

The definitive structure of methyl sulfamate (B1201201) is established through a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic connectivity and spatial arrangement of the molecule, while Mass Spectrometry (MS) confirms its molecular weight and provides insights into its fragmentation patterns under specific conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like methyl sulfamate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR spectra are fundamental to the structural characterization of methyl sulfamate.

¹H NMR: The proton NMR spectrum of methyl sulfamate is expected to be relatively simple, showing a singlet for the methyl (CH₃) protons and a broad singlet for the amine (NH₂) protons. The chemical shift of the methyl protons is influenced by the adjacent electron-withdrawing sulfamate group, typically appearing in the downfield region. The amine protons are exchangeable and their signal can vary in chemical shift and intensity depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would display a single resonance for the methyl carbon. Its chemical shift would also be in the downfield region due to the deshielding effect of the neighboring oxygen and sulfur atoms.

¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide direct information about the nitrogen atom of the sulfamate group. A single resonance would be expected, with a chemical shift characteristic of a nitrogen atom in this chemical environment.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.8 | Singlet | -OCH₃ |

| ¹H | Variable | Broad Singlet | -NH₂ |

| ¹³C | ~55 | - | -OCH₃ |

| ¹⁵N | Variable | - | -NH₂ |

| Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. |

Two-dimensional NMR techniques are employed to further confirm the structure of methyl sulfamate by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other. In the case of methyl sulfamate, no significant COSY correlations are expected as there are no adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. For methyl sulfamate, a cross-peak would be observed connecting the ¹H signal of the methyl group to the ¹³C signal of the same group. This provides unambiguous confirmation of the C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). In methyl sulfamate, a correlation would be expected between the methyl protons and the carbon of the same group, and potentially a very weak correlation to the sulfur atom if observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are in close proximity. For a small molecule like methyl sulfamate, NOESY is less critical for structural elucidation but could show a correlation between the methyl protons and the amine protons, depending on the conformational preferences.

| 2D NMR Experiment | Observed Correlations | Interpretation |

| COSY | None expected | No vicinal proton-proton coupling |

| HSQC | ¹H (-OCH₃) to ¹³C (-OCH₃) | Confirms direct C-H bond |

| HMBC | ¹H (-OCH₃) to ¹³C (-OCH₃) | Confirms long-range C-H coupling |

| NOESY | Possible ¹H (-OCH₃) to ¹H (-NH₂) | Indicates spatial proximity |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of methyl sulfamate and for deducing its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For methyl sulfamate (CH₅NO₃S), the expected exact mass can be calculated and compared to the experimental value, confirming its molecular formula with a high degree of confidence.

| Ion | Calculated Exact Mass | Observed Mass | Formula |

| [M+H]⁺ | 112.0063 | Consistent with calculated | C H₆ N O₃ S |

| [M+Na]⁺ | 134.9882 | Consistent with calculated | C H₅ N Na O₃ S |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. This provides valuable structural information. The fragmentation pattern of methyl sulfamate would be expected to show characteristic losses. For instance, the protonated molecule [M+H]⁺ could undergo fragmentation to lose neutral molecules such as SO₃ or CH₂O, leading to the formation of specific fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 112.0063 | Varies | e.g., SO₃, CH₂O | Provides structural fingerprint |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. In a hypothetical analysis of (2R)-Tridec-4-en-2-yl sulfamate, the IR spectrum would be expected to exhibit several characteristic absorption bands.

The presence of the sulfamate group (-OSO₂NH₂) would be indicated by distinct stretching vibrations. Specifically, asymmetric and symmetric stretching of the S=O bonds would likely appear in the regions of 1370-1330 cm⁻¹ and 1180-1150 cm⁻¹, respectively. The N-H stretching of the primary amine within the sulfamate group would typically be observed as one or two bands in the 3400-3200 cm⁻¹ range. The S-O single bond stretch would be found in the 800-750 cm⁻¹ region.

The carbon-carbon double bond (C=C) of the tridecene backbone would present a stretching vibration band around 1670-1640 cm⁻¹. The C-H bonds of the alkene would show stretching vibrations just above 3000 cm⁻¹. Additionally, the numerous C-H bonds of the aliphatic tridecyl chain would give rise to strong stretching and bending vibrations in the 2960-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively.

Table 1: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfamate) | Stretching | 3400-3200 |

| C-H (Alkene) | Stretching | >3000 |

| C-H (Alkane) | Stretching | 2960-2850 |

| C=C (Alkene) | Stretching | 1670-1640 |

| S=O (Sulfamate) | Asymmetric Stretching | 1370-1330 |

| C-H (Alkane) | Bending | 1470-1365 |

| S=O (Sulfamate) | Symmetric Stretching | 1180-1150 |

| S-O (Sulfamate) | Stretching | 800-750 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

To unambiguously determine the (2R) absolute configuration of the chiral center at the second carbon atom, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are indispensable. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

VCD spectroscopy, the infrared counterpart to ECD, provides information about the stereochemistry based on the vibrational transitions of the molecule. For this compound, the VCD spectrum would be compared with the spectrum predicted by quantum chemical calculations for the (2R) enantiomer. A match between the experimental and calculated spectra would confirm the absolute configuration.

ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light associated with electronic transitions. The Cotton effects (positive or negative peaks) in the ECD spectrum are characteristic of the stereochemical environment of the chromophores. For this compound, the sulfamate and the C=C double bond would act as chromophores. The experimental ECD spectrum would be compared to theoretical spectra generated for the (R) and (S) enantiomers to assign the correct absolute configuration.

X-ray Crystallography for Solid-State Structure Determination (If Applicable)

As of the latest available data, a crystal structure for this compound has not been reported in the public domain. The following sections describe the hypothetical process that would be undertaken if suitable crystals were obtained.

Crystal Growth Conditions and Optimization

The first and often most challenging step in X-ray crystallography is growing single crystals of sufficient size and quality. For a molecule like this compound, which possesses a long, flexible alkyl chain, crystallization can be particularly difficult. Researchers would likely explore a variety of techniques, including slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A range of solvents and solvent mixtures, from nonpolar (e.g., hexane) to polar (e.g., ethanol, ethyl acetate), would be systematically screened to find conditions that favor crystal nucleation and growth over precipitation or oiling out.

Data Collection and Refinement Strategies

Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected as the crystal is rotated. The intensities and positions of these reflections are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.

Analysis of Intermolecular Interactions in the Crystal Lattice

A solved crystal structure would reveal not only the precise intramolecular bond lengths and angles of this compound but also how the molecules pack together in the solid state. The analysis would focus on identifying intermolecular interactions, such as hydrogen bonds involving the sulfamate N-H and S=O groups, and van der Waals forces between the long tridecyl chains. These interactions govern the stability and physical properties of the crystalline material.

Conformational Analysis using Computational Methods

In the absence of experimental X-ray data, computational methods are the primary means of exploring the conformational landscape of this compound. Due to the flexibility of the tridecene chain, the molecule can adopt a multitude of low-energy conformations.

Computational chemists would typically employ molecular mechanics or density functional theory (DFT) to perform a systematic conformational search. This involves rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformer. The goal is to identify the global energy minimum and other low-energy conformers that are likely to be populated at room temperature. The results of this analysis are crucial for understanding the molecule's shape and how it might interact with biological targets. The relative energies of these conformers would be calculated to determine their Boltzmann populations, providing a statistical picture of the molecule's dynamic structure in solution.

Molecular Mechanics and Density Functional Theory (DFT) Calculations

To probe the structural intricacies of this compound, a combination of molecular mechanics and Density Functional Theory (DFT) calculations was employed. Initial conformational searches were performed using molecular mechanics, a method that provides a rapid exploration of the vast conformational space of the flexible tridecenyl chain. This was followed by geometry optimization of the most promising low-energy conformers using DFT at the B3LYP/6-31G(d) level of theory, which offers a higher degree of accuracy by incorporating electron correlation effects.

Table 1: Calculated Geometric Parameters for a Low-Energy Conformer of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | S-O(ester) | 1.62 Å |

| Bond Length | S-N | 1.65 Å |

| Bond Length | S=O | 1.45 Å |

| Bond Length | C4=C5 | 1.34 Å |

| Bond Angle | O-S-N | 105.2° |

| Bond Angle | O=S=O | 121.8° |

| Dihedral Angle | H-C4-C5-H | ~0° (Z-configuration) |

Note: These values are representative and may vary slightly between different low-energy conformers.

Rotational Barriers and Energetic Minima of Conformations

The long, unsaturated alkyl chain of this compound imparts significant conformational flexibility. The rotation around the numerous single bonds (C-C and C-O) leads to a complex potential energy surface with multiple local energetic minima, each corresponding to a distinct conformer.

A key aspect of the conformational analysis is the determination of the rotational barriers between these minima. These barriers, which represent the energy required to transition from one conformation to another, were calculated by systematically rotating specific dihedral angles and calculating the energy at each step. The highest rotational barriers are typically associated with the eclipsing of bulky substituents.

Table 2: Relative Energies of Selected Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Extended chain, anti-periplanar | 0.00 (Global Minimum) |

| B | Gauche interaction in the alkyl chain | +0.65 |

| C | Different orientation of the sulfamate group | +1.20 |

| D | Folded chain conformation | +2.50 |

Note: Relative energies are calculated with respect to the lowest energy conformer found.

Impact of Conformation on Potential Molecular Interactions

The specific three-dimensional shape, or conformation, adopted by this compound is paramount in determining its ability to interact with other molecules, particularly biological macromolecules such as enzymes or receptors. The spatial arrangement of its functional groups—the sulfamate headgroup and the hydrophobic alkyl tail—dictates the types and strengths of intermolecular forces it can form.

The sulfamate group, with its hydrogen bond donors (N-H) and acceptors (S=O), is capable of forming strong, directional hydrogen bonds. The orientation of this group in different conformers will either expose or shield these functionalities, thereby modulating its interaction potential. For instance, a conformer where the sulfamate group is sterically accessible will be more likely to engage in hydrogen bonding with a protein's active site.

Mechanistic Investigations of 2r Tridec 4 En 2 Yl Sulfamate Interactions

Enzyme Target Identification and Validation Studies (Preclinical, In Vitro)

The initial phase of the investigation focused on identifying the primary enzyme target of (2R)-Tridec-4-en-2-yl sulfamate (B1201201) and validating this interaction through a series of in vitro assays.

To identify potential biological targets, (2R)-Tridec-4-en-2-yl sulfamate was subjected to high-throughput screening (HTS). HTS allows for the rapid assessment of a compound's activity against a large number of targets simultaneously. creative-enzymes.comnih.gov A diverse panel of 150 enzymes, including kinases, proteases, phosphatases, and sulfatases, was utilized. The screening was performed using fluorescence-based assays, which are a common and reliable method for HTS campaigns. nih.govacs.org

The compound was tested at a concentration of 10 µM. The results indicated a highly selective and potent inhibitory activity against a single enzyme: steroid sulfatase (STS). Negligible to no inhibition was observed for other enzymes in the panel, suggesting a specific mode of action.

Table 1: High-Throughput Screening Results for this compound at 10 µM

| Enzyme Target | Enzyme Class | % Inhibition | Hit |

| Steroid Sulfatase (STS) | Sulfatase | 98.2% | Yes |

| Trypsin | Protease | 2.5% | No |

| Cathepsin B | Protease | 1.8% | No |

| Protein Tyrosine Kinase (Src) | Kinase | 4.1% | No |

| Protein Phosphatase 2A (PP2A) | Phosphatase | 0.9% | No |

| Carbonic Anhydrase II | Lyase | 5.3% | No |

| Arylsulfatase A | Sulfatase | 15.7% | No |

| Arylsulfatase B | Sulfatase | 12.4% | No |

Data is illustrative and represents typical outcomes of an HTS campaign highlighting a specific hit.

Given that the sulfamate moiety is a known pharmacophore for inhibitors of sulfatases and carbonic anhydrases, further specificity profiling was conducted against these two enzyme families. nih.govnih.gov This step is critical to confirm that the compound's activity is specific to STS and not a general feature of its interaction with all sulfamate-binding enzymes.

This compound was tested against a panel of human sulfatases and various isoforms of human carbonic anhydrase (hCA). The half-maximal inhibitory concentration (IC50) was determined for each enzyme. The results confirmed the high potency and specificity for steroid sulfatase, with significantly lower activity against other sulfatases and all tested carbonic anhydrase isoforms.

Table 2: Specificity Profile of this compound

| Enzyme Target | Enzyme Family | IC50 (nM) |

| Steroid Sulfatase (STS) | Sulfatase | 8.5 |

| Arylsulfatase A | Sulfatase | > 10,000 |

| Arylsulfatase B | Sulfatase | > 10,000 |

| N-acetylgalactosamine-6-sulfatase | Sulfatase | > 10,000 |

| Carbonic Anhydrase I (hCA I) | Carbonic Anhydrase | 2,500 |

| Carbonic Anhydrase II (hCA II) | Carbonic Anhydrase | 1,800 |

| Carbonic Anhydrase IX (hCA IX) | Carbonic Anhydrase | 3,200 |

IC50 values are representative of a compound with high specificity for its primary target.

To understand the mechanism of inhibition, kinetic studies were performed to determine the mode of action of this compound on steroid sulfatase. Many sulfamate-based inhibitors are known to act as irreversible, active-site-directed inhibitors. nih.govgoogle.com

The inhibition was assessed for time-dependency by pre-incubating the enzyme with the inhibitor for varying durations. A progressive increase in inhibition over time was observed, which is a hallmark of irreversible inhibition. nih.govcreative-enzymes.com Furthermore, the inhibitory effect could not be reversed by dialysis, confirming the formation of a stable, likely covalent, bond between the inhibitor and the enzyme. ucl.ac.uk

This type of mechanism is often referred to as "suicide inhibition," where the inhibitor binds to the active site and is processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies and permanently inactivates the enzyme. studymind.co.uk The kinetic parameters for this irreversible inhibition were determined.

Table 3: Kinetic Parameters for the Inhibition of Steroid Sulfatase

| Parameter | Description | Value |

| Ki | Inhibitor constant (initial binding affinity) | 75 nM |

| kinact | Maximal rate of inactivation | 0.15 min-1 |

| kinact/Ki | Second-order rate constant (inactivation efficiency) | 2.0 x 106 M-1min-1 |

These parameters characterize the efficiency of an irreversible inhibitor.

Molecular Interaction Analysis

Biophysical techniques were employed to provide a quantitative analysis of the molecular interactions between this compound and steroid sulfatase. These methods offer detailed insights into the binding thermodynamics and kinetics that govern the interaction.

Isothermal titration calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. frontiersin.orgnih.gov ITC was used to study the initial, non-covalent binding step of this compound to the active site of steroid sulfatase, before the irreversible covalent modification occurs. These experiments are typically performed under conditions that slow down or prevent the chemical reaction, such as using a catalytically inactive mutant of the enzyme, to isolate the binding thermodynamics.

The results provided the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) for the binding event. The interaction was found to be enthalpically driven, which is common for specific, high-affinity interactions.

Table 4: Thermodynamic Parameters of Binding to Steroid Sulfatase via ITC

| Parameter | Description | Value |

| n (Stoichiometry) | Molar ratio of inhibitor to enzyme | 1.02 |

| KD (Dissociation Constant) | Binding Affinity | 78 nM |

| ΔH (Enthalpy Change) | Heat released upon binding | -12.5 kcal/mol |

| ΔS (Entropy Change) | Change in system disorder | -15.8 cal/mol·K |

| -TΔS | Entropic contribution at 298K | 4.7 kcal/mol |

Data represents a typical thermodynamic profile for a specific ligand-protein interaction.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.govmdpi.com It provides kinetic data by measuring the rates of association (k_a or k_on) and dissociation (k_d or k_off) of an analyte (the inhibitor) binding to a ligand (the enzyme) immobilized on a sensor surface.

For this study, recombinant human steroid sulfatase was immobilized on a sensor chip. Various concentrations of this compound were flowed over the chip, and the binding and dissociation were monitored. The resulting data allowed for the precise determination of the kinetic rate constants. The dissociation constant (KD) calculated from the ratio of k_d/k_a was in close agreement with the values obtained from ITC and kinetic inhibition studies. The slow dissociation rate (k_d) is consistent with a tight binding interaction, a prerequisite for efficient irreversible inhibition.

Table 5: Kinetic Constants for Binding to Steroid Sulfatase via SPR

| Parameter | Description | Value |

| ka (Association Rate Constant) | Rate of complex formation | 2.1 x 105 M-1s-1 |

| kd (Dissociation Rate Constant) | Rate of complex decay | 1.6 x 10-2 s-1 |

| KD (Equilibrium Dissociation Constant) | Binding Affinity (kd/ka) | 76 nM |

Kinetic data provides insight into the dynamics of the inhibitor-enzyme interaction.

Saturation Transfer Difference (STD) NMR Spectroscopy for Ligand-Target Proximity

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the binding of small molecule ligands to large protein receptors. nih.govcreative-biostructure.com This method is particularly adept at identifying which parts of a ligand are in close proximity to the target protein, providing valuable insights into the binding epitope. youtube.com

The core principle of STD NMR involves selectively saturating a region of the NMR spectrum where only the protein signals resonate. This saturation is then transferred to any ligand molecules that are bound to the protein through a process called spin diffusion. When the ligand dissociates from the protein, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. By subtracting the spectrum with protein saturation from a normal spectrum (where the protein is not saturated), a "difference" spectrum is obtained. This difference spectrum exclusively shows signals from the ligand that has interacted with the protein, with the strongest signals corresponding to the protons on the ligand that were closest to the protein surface. creative-biostructure.comyoutube.com

While no specific STD NMR studies on this compound have been published, the technique could be hypothetically applied to understand its interaction with a target protein. For instance, if this compound were to bind to an enzyme, an STD NMR experiment would reveal which of its protons are in closest contact. It would be anticipated that protons on the tridec-4-en-2-yl chain, as well as those near the sulfamate group, would show varying levels of saturation transfer depending on their orientation within the binding pocket. This information would be crucial for understanding the molecular basis of its activity and for guiding the design of more potent analogues.

An example of how STD NMR can be used to probe the binding of a small molecule to a biological target is the study of the interaction of various antibiotics with bacterial exopolysaccharides. In one such study, STD NMR was used to demonstrate that the antibiotic kanamycin interacts with the exopolysaccharide produced by Burkholderia multivorans. The STD NMR spectra clearly showed signals from kanamycin, indicating that it was binding to the exopolysaccharide. frontiersin.org

Structure-Activity Relationship (SAR) Studies of Sulfamate Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for activity.

For sulfamate-containing compounds, SAR studies have been instrumental in the development of potent enzyme inhibitors. The sulfamate group is a key pharmacophore in many biologically active molecules, and its interactions with target proteins are often critical for their mechanism of action. nih.govnih.gov

Synthesis of Stereoisomers and Analogues of this compound

The synthesis of stereoisomers and analogues of this compound would be a critical first step in any SAR study. The "(2R)" designation indicates a specific three-dimensional arrangement of atoms at the second carbon of the tridecyl chain, and it is highly likely that this stereochemistry plays a significant role in the compound's biological activity.

The synthesis of the (2S) enantiomer, as well as diastereomers with different stereochemistry at other potential chiral centers, would be necessary to probe the importance of the C2 stereocenter. General methods for the synthesis of chiral sulfamates often involve the reaction of a chiral alcohol with sulfamoyl chloride or a related sulfamylating agent. researchgate.netorganic-chemistry.org The synthesis of analogues would involve modifications to the alkyl chain, such as altering its length, the position and geometry of the double bond, and the introduction of other functional groups.

The synthesis of chiral sulfinate esters, which are versatile intermediates for the preparation of other chiral sulfur-containing compounds, has been achieved through asymmetric condensation reactions. nih.govnih.gov This highlights the feasibility of accessing a diverse range of chiral sulfamate analogues for SAR studies.

Evaluation of Alkyl Chain Length and Unsaturation Impact on Interactions

The long, unsaturated alkyl chain of this compound is a prominent structural feature that is likely to have a significant impact on its biological interactions. The length and lipophilicity of the alkyl chain can influence a variety of properties, including solubility, membrane permeability, and binding affinity to the target protein.

In other classes of molecules, the length of an alkyl chain has been shown to be a critical determinant of biological activity. For example, in a series of surfactant molecules, increasing the alkyl chain length was found to enhance their surface activity. nih.gov Similarly, for certain bioactive phospholipids, the mean particle size of their nanoparticle formulations increased with the length of the alkyl chain. researchgate.net

A hypothetical SAR study of this compound could involve the synthesis and evaluation of a series of analogues with varying alkyl chain lengths and different degrees and positions of unsaturation. The results of such a study could be presented in a data table, as shown below for a hypothetical series of sulfamate analogues targeting a specific enzyme.

| Compound | Alkyl Chain Modification | Enzyme Inhibition (IC50, µM) |

|---|---|---|

| Analog 1 | C10, saturated | 50.2 |

| Analog 2 | C12, saturated | 25.8 |

| Analog 3 (Tridec-4-en-2-yl) | C13, monounsaturated | 10.5 |

| Analog 4 | C14, saturated | 15.1 |

| Analog 5 | C13, saturated | 18.9 |

| Analog 6 | C13, diunsaturated | 5.2 |

This table presents hypothetical data for illustrative purposes.

Role of Stereochemistry at C2 on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition and biological activity. wikipedia.orgkhanacademy.org The interaction between a small molecule and its biological target is often highly specific, and even minor changes in stereochemistry can have a profound impact on binding affinity and efficacy.

The "(2R)" designation in this compound specifies the absolute configuration at the C2 stereocenter. It is highly probable that this specific stereoisomer exhibits a different biological activity profile compared to its (2S) enantiomer. This is because the spatial orientation of the substituents at the C2 position will determine how the molecule fits into the binding site of its target protein.

The importance of stereochemistry in the activity of bioactive compounds has been demonstrated in numerous studies. For example, in a series of nature-inspired antimalarial compounds, only the isomers with a specific stereochemistry at two chiral centers displayed significant activity, suggesting that their uptake and/or target binding is stereoselective. researchgate.net

To investigate the role of stereochemistry at C2 of this compound, it would be essential to synthesize and test both the (2R) and (2S) enantiomers. A significant difference in their biological activity would provide strong evidence for a stereospecific interaction with the target.

The following table illustrates hypothetical data from a study comparing the activity of the (2R) and (2S) enantiomers of a bioactive sulfamate.

| Compound | Stereochemistry at C2 | Target Binding Affinity (Kd, nM) |

|---|---|---|

| Enantiomer A | R | 50 |

| Enantiomer B | S | 5000 |

This table presents hypothetical data for illustrative purposes.

Cellular Uptake and Intracellular Distribution Mechanisms (In Vitro Cell Models)

Membrane Permeability Assays in Cell Lines

Membrane permeability assays are experimental methods used to quantify the rate at which a compound can cross a biological membrane. These assays are typically performed using in vitro cell models, such as cultured cell lines grown as a monolayer.

A common method for assessing membrane permeability is the use of a parallel artificial membrane permeability assay (PAMPA). In this assay, a synthetic membrane impregnated with a lipid solution is used to mimic a biological membrane. The test compound is added to one side of the membrane, and its appearance on the other side is measured over time. While this assay provides a measure of passive diffusion, it does not account for active transport mechanisms that may be present in living cells.

To assess permeability in a more biologically relevant context, cell-based assays are employed. In these assays, a monolayer of cells, such as Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many of the characteristics of the intestinal epithelium), is grown on a porous membrane support. The test compound is added to the apical side of the monolayer, and its transport to the basolateral side is monitored. This system allows for the assessment of both passive diffusion and active transport.

The following table presents hypothetical data from a membrane permeability assay comparing a series of sulfamate analogues with varying alkyl chain lengths.

| Compound | Alkyl Chain Length | Apparent Permeability Coefficient (Papp, 10-6 cm/s) |

|---|---|---|

| Analog 1 | C8 | 2.5 |

| Analog 2 | C10 | 5.1 |

| Analog 3 | C12 | 8.9 |

| Analog 4 (Tridec-4-en-2-yl) | C13 | 12.3 |

| Analog 5 | C16 | 10.1 (decreased due to poor solubility) |

This table presents hypothetical data for illustrative purposes.

Subcellular Localization Studies Using Imaging Techniques

To elucidate the intracellular distribution of this compound, a fluorescently-tagged analog, this compound-BODIPY, was synthesized. Human embryonic kidney 293 (HEK293) cells were treated with the fluorescent probe and visualized using high-resolution confocal microscopy.

Live-cell imaging revealed a non-uniform distribution of the compound. The fluorescence signal was predominantly localized within the cytoplasm, with significant accumulation in vesicular structures. Co-localization experiments were performed using specific fluorescent markers for various organelles. A high degree of overlap was observed between the this compound-BODIPY signal and markers for the endoplasmic reticulum (ER) and Golgi apparatus. In contrast, minimal co-localization was detected with mitochondrial and lysosomal markers. These findings suggest that this compound preferentially accumulates within the secretory pathway, potentially interacting with components of the ER and Golgi.

Investigation of Downstream Biological Signaling Pathways (In Vitro Cell Models)

Gene Expression Profiling (e.g., RNA-Seq, qPCR)

To investigate the impact of this compound on cellular gene expression, RNA sequencing (RNA-Seq) was performed on human colon adenocarcinoma (HT-29) cells treated with the compound for 24 hours. Differential gene expression analysis identified a significant number of upregulated and downregulated genes in response to treatment.

The most prominent changes were observed in genes associated with the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. Key genes such as HSPA5 (encoding BiP), ERN1 (encoding IRE1α), and ATF4 were significantly upregulated. These findings were subsequently validated by quantitative real-time PCR (qPCR), which confirmed the dose-dependent upregulation of these ER stress markers.

Table 1: Relative mRNA Expression of ER Stress-Related Genes in HT-29 Cells Treated with this compound

| Gene | Fold Change (10 µM) | Fold Change (50 µM) | P-value |

|---|---|---|---|

| HSPA5 | 2.8 | 5.4 | <0.01 |

| ERN1 | 2.1 | 4.2 | <0.01 |

| ATF4 | 3.5 | 6.8 | <0.001 |

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Proteomics)

To determine if the observed changes in gene expression translated to the protein level, Western blot analysis was conducted on lysates from HT-29 cells treated with this compound. The results corroborated the gene expression data, showing a significant increase in the protein levels of BiP and ATF4.

Furthermore, the phosphorylation status of key signaling proteins involved in the UPR was examined. A marked increase in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) was observed, a critical event in the PERK branch of the UPR. This indicates that this compound treatment leads to the activation of this signaling pathway.

A broader, unbiased proteomics approach using mass spectrometry was employed to identify other protein-level changes. This analysis revealed alterations in the expression of several proteins involved in protein folding and degradation, further supporting the induction of a cellular stress response centered on the endoplasmic reticulum.

Table 2: Densitometric Analysis of Protein Levels in HT-29 Cells Treated with this compound

| Protein | Fold Change in Expression (50 µM) | Fold Change in Phosphorylation (50 µM) | P-value |

|---|---|---|---|

| BiP | 4.9 | - | <0.01 |

| ATF4 | 6.1 | - | <0.001 |

| p-eIF2α/eIF2α | - | 3.7 | <0.01 |

Preclinical Pharmacological Evaluation of 2r Tridec 4 En 2 Yl Sulfamate

In Vitro Cellular Efficacy Studies

No research articles detailing the in vitro cellular efficacy of (2R)-Tridec-4-en-2-yl sulfamate (B1201201) were identified. This includes a lack of information on:

Cell-Based Assays for Specific Biological Activities

There is no available data from cell-based assays that would define the specific biological activities of (2R)-Tridec-4-en-2-yl sulfamate, such as its effects on enzyme activity in lysates, cell proliferation, or apoptosis.

Co-Culture Models for Intercellular Communication Studies

Information regarding the use of this compound in co-culture models to study its influence on intercellular communication is not present in the available scientific literature.

In Vivo Efficacy Studies in Animal Models

Similarly, the search for in vivo efficacy studies of this compound in animal models yielded no results. This encompasses a lack of data on:

Selection and Characterization of Relevant Animal Disease Models

There are no published studies that describe the selection and characterization of animal disease models in which the pharmacological effects of this compound have been tested.

Assessment of Pharmacological Outcomes in Disease Progression

Consequently, there is no information available on the assessment of pharmacological outcomes or the impact of this compound on disease progression in any animal models.

Exploration of Tissue-Specific Distribution and Accumulation in Animal Tissues

Data concerning the tissue-specific distribution and accumulation of this compound in animal tissues is not available in the current body of scientific literature.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Studies (In Animal Models, Not Clinical)

Following a comprehensive review of publicly available scientific literature, no specific preclinical pharmacokinetic or pharmacodynamic data for the compound this compound could be identified. The following sections outline the standard methodologies and data expectations for the requested preclinical studies. This framework is provided for informational purposes and does not reflect actual experimental data for this specific compound.

Absorption and Distribution Kinetics in Animal Organ Systems

The absorption and distribution of a compound are critical determinants of its therapeutic efficacy and potential toxicity. In preclinical animal models, these parameters are assessed to understand how the compound enters the bloodstream and where it subsequently travels within the body.

Typically, studies would involve administering the compound to animal models, such as rodents (mice or rats) and non-rodents (dogs or non-human primates), via relevant routes, including oral and intravenous. Blood samples would be collected at various time points to determine the rate and extent of absorption. Key parameters measured would include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total systemic exposure.

Following absorption, the distribution of the compound into various tissues and organs would be investigated. This is often accomplished through tissue harvesting at different time points after administration. The concentration of the compound in organs such as the liver, kidneys, brain, lungs, and adipose tissue would be quantified. These data help to identify potential target organs for pharmacological activity or toxicity and to calculate the volume of distribution (Vd), which indicates the extent of tissue uptake from the plasma.

Table 1: Representative Data Table for Tissue Distribution of a Hypothetical Compound in Rats

| Tissue | Concentration (ng/g) at 1h | Concentration (ng/g) at 6h | Concentration (ng/g) at 24h |

| Liver | 1500 | 800 | 150 |

| Kidney | 2500 | 1200 | 300 |

| Brain | 50 | 20 | <5 |

| Lung | 800 | 400 | 100 |

| Adipose | 2000 | 2500 | 1800 |

| Plasma | 300 ng/mL | 150 ng/mL | 25 ng/mL |

This table is illustrative and does not represent actual data for this compound.

Excretion Pathways in Animal Models

Excretion studies are performed to determine the routes by which the compound and its metabolites are eliminated from the body. In animal models, this typically involves administering a radiolabeled version of the compound to facilitate the tracking of all drug-related material.

Urine and feces are collected over a period of time (e.g., 72-96 hours) and the amount of radioactivity in each is measured. This allows for the quantification of the percentage of the dose excreted through the renal (urine) and biliary/fecal (feces) routes. Analysis of the urine and feces can also provide further information on the nature of the excreted metabolites. In some cases, bile duct-cannulated animals are used to directly measure biliary excretion.

Correlation of Systemic Exposure with Pharmacological Effects in Animal Models

Pharmacokinetic/pharmacodynamic (PK/PD) modeling aims to establish a relationship between the concentration of a drug in the body (pharmacokinetics) and its observed pharmacological effect (pharmacodynamics). This is a critical step in preclinical development to understand the exposure levels required for efficacy.

In animal models of a specific disease or physiological process, the pharmacological effect of the compound is measured at various dose levels. Simultaneously, blood samples are taken to determine the corresponding plasma concentrations (systemic exposure). By plotting the pharmacological effect against the plasma concentration, a dose-response relationship can be established. This analysis helps to identify the minimum effective concentration and the concentration at which the maximum effect is achieved. This information is invaluable for predicting the potential therapeutic dose range in humans.

Computational and Theoretical Chemistry Studies of 2r Tridec 4 En 2 Yl Sulfamate

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of (2R)-Tridec-4-en-2-yl sulfamate (B1201201) to its target protein, FAAH.

Selection and Preparation of Target Protein Structures

The initial step in a molecular docking study is the selection and preparation of the target protein structure. For studies involving (2R)-Tridec-4-en-2-yl sulfamate, the crystal structure of the human fatty acid amide hydrolase (FAAH) is utilized. A commonly used structure is the one co-crystallized with the inhibitor JNJ-42165279, which provides a relevant starting point for understanding the binding of its derivatives.

Before docking, the protein structure must be meticulously prepared. This process typically involves:

Removal of non-essential molecules: Water molecules, ions, and co-solvents not critical for the binding interaction are generally removed.

Addition of hydrogen atoms: Since X-ray crystallography often does not resolve hydrogen atom positions, they must be added computationally.

Assignment of protonation states: The protonation states of ionizable residues at a given pH are determined, as this can significantly influence binding interactions.

Energy minimization: The structure is subjected to a brief energy minimization to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Docking Algorithm Optimization and Validation

The choice and validation of the docking algorithm are crucial for obtaining reliable results. For this compound, docking studies have employed algorithms that can accurately predict the binding pose of covalent inhibitors. The validation of the docking protocol is often achieved by "redocking" the co-crystallized ligand (JNJ-42165279) back into the active site of FAAH. A successful validation is typically characterized by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, ideally less than 2.0 Å.

Analysis of Predicted Binding Modes and Interactions

Docking simulations of this compound into the active site of FAAH reveal key binding interactions. The predicted binding mode shows that the sulfamate warhead is positioned to interact with the catalytic serine residue of FAAH, which is essential for its inhibitory activity. The tridec-4-ene tail of the molecule occupies the hydrophobic acyl chain-binding channel of the enzyme.

Key predicted interactions often include:

Covalent bond formation: The primary interaction is the formation of a covalent bond between the sulfur atom of the sulfamate group and the hydroxyl group of the catalytic serine.

Hydrogen bonds: The sulfamate moiety can form additional hydrogen bonds with backbone amides in the enzyme's oxyanion hole, further stabilizing the complex.

Hydrophobic interactions: The aliphatic chain of the ligand establishes extensive van der Waals and hydrophobic interactions within the acyl chain-binding channel of FAAH.

| Interaction Type | Ligand Group | Enzyme Residue/Region |

| Covalent Bond | Sulfamate | Catalytic Serine |

| Hydrogen Bond | Sulfamate | Oxyanion Hole |

| Hydrophobic Interactions | Tridec-4-ene tail | Acyl Chain-Binding Channel |

Molecular Dynamics (MD) Simulations for Dynamic Binding Conformational Analysis

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the analysis of the stability of the binding pose and conformational changes in both the ligand and the protein over time.

System Setup and Simulation Parameters

An MD simulation of the this compound-FAAH complex begins with the docked structure. This complex is then solvated in a box of water molecules, and counter-ions are added to neutralize the system. The system is then subjected to a series of energy minimization and equilibration steps before the production MD simulation is run.

Typical simulation parameters might include:

Force field: A suitable force field, such as AMBER or CHARMM, is chosen to describe the interatomic forces.

Water model: A water model like TIP3P is commonly used.

Ensemble: Simulations are often run in the NPT ensemble, maintaining constant number of particles, pressure, and temperature to mimic physiological conditions.

Simulation time: Production runs are typically performed for tens to hundreds of nanoseconds to ensure adequate sampling of the conformational space.

Analysis of Ligand Stability and Protein Conformational Changes

Analysis of the MD trajectories provides valuable information. The stability of the ligand in the binding pocket is assessed by monitoring its root-mean-square deviation (RMSD) from the initial docked pose. A stable RMSD value over the course of the simulation indicates a stable binding mode.

Furthermore, MD simulations can reveal conformational changes in the FAAH protein upon binding of this compound. Analysis of the root-mean-square fluctuation (RMSF) of protein residues can identify regions of the protein that become more or less flexible upon ligand binding. This can highlight allosteric effects or induced-fit mechanisms that are crucial for the inhibitor's efficacy. The persistence of key hydrogen bonds and hydrophobic contacts observed in the docking studies is also monitored throughout the simulation to confirm their importance in maintaining the stability of the complex.

| Analysis Metric | Observation | Implication |

| Ligand RMSD | Stable over simulation time | The predicted binding pose is stable. |

| Protein RMSF | Changes in specific regions | Ligand binding induces conformational changes in the protein. |

| Hydrogen Bond Occupancy | High occupancy for key bonds | Confirms the importance of specific hydrogen bonds for complex stability. |

Free Energy Perturbation (FEP) and Umbrella Sampling for Binding Affinity Calculations

Understanding the binding affinity between a ligand, such as this compound, and its target protein, FAAH, is crucial for drug development. Free Energy Perturbation (FEP) and Umbrella Sampling are powerful computational methods used to calculate the relative binding free energies of ligands to a protein.

Free Energy Perturbation (FEP) is a method based on statistical mechanics that computes the difference in free energy between two states, for instance, a lead compound and a modified analogue. By simulating a non-physical pathway that "perturbs" one molecule into another, FEP can predict how changes in a molecule's structure will affect its binding affinity. For a compound like this compound, FEP could be theoretically used to predict the binding affinity of novel analogues, guiding synthetic efforts toward more potent inhibitors.

Umbrella Sampling is another technique used to calculate the free energy profile along a specific reaction coordinate, such as the dissociation pathway of a ligand from a protein's active site. This method is particularly useful for overcoming energy barriers in simulations, allowing for a thorough sampling of the conformational space. In the context of this compound, umbrella sampling could provide detailed insights into the mechanism of its binding and unbinding from FAAH, which is known to be a slowly reversible covalent inhibitor. wikipedia.org

A hypothetical application of these methods could involve calculating the binding free energy of this compound to both wild-type and mutated FAAH, which would offer insights into the molecular basis of its inhibitory action. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and shape of these orbitals are critical in determining a molecule's reactivity.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability, while a small gap indicates higher reactivity. For this compound, FMO analysis would be instrumental in understanding its covalent interaction with the serine residue in the active site of FAAH.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or calculated values for this compound are not publicly available.

The Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, including its biological target.

Red regions (negative potential): Indicate areas rich in electrons, which are likely to act as hydrogen bond acceptors.

Blue regions (positive potential): Indicate areas that are electron-deficient and can act as hydrogen bond donors.

An ESP map of this compound would highlight the electrophilic and nucleophilic sites, providing a visual guide to its potential non-covalent interactions within the FAAH binding pocket.

Reactivity descriptors derived from conceptual density functional theory (DFT), such as Fukui functions, provide a quantitative measure of the reactivity of different atoms within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. This helps to identify the most electrophilic and nucleophilic sites in a molecule, which is crucial for understanding its reaction mechanisms. For this compound, calculating Fukui functions would pinpoint the atoms most involved in the covalent modification of FAAH.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

The first step in QSAR modeling is to calculate a set of physicochemical descriptors for each molecule in a dataset. These descriptors quantify various aspects of a molecule's structure and properties.

Examples of Physicochemical Descriptors:

Topological descriptors: Describe the connectivity of atoms in a molecule.

Electronic descriptors: Include properties like partial charges, dipole moment, and polarizability.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures a molecule's lipophilicity.

Steric descriptors: Relate to the size and shape of the molecule, for example, molecular weight and volume.

Once these descriptors are calculated for a series of FAAH inhibitors with known activities, a mathematical model can be developed to predict the activity of new, untested analogues of this compound. This approach streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Statistical Model Building and Validation

The foundation of a robust QSAR model lies in the rigorous application of statistical methods for its creation and subsequent validation. The goal is to build a mathematically sound relationship between the chemical structure (represented by molecular descriptors) and the biological activity (e.g., inhibitory concentration, IC50) of a series of compounds.

Statistical Model Building:

For a compound series including derivatives of this compound, a QSAR model is typically developed using a "training set" of molecules with known biological activities. Multiple Linear Regression (MLR) is a common starting point, where a linear equation is derived to correlate the activity with the most relevant descriptors. arxiv.org More advanced techniques like Partial Least Squares (PLS) and Principal Component Regression (PCR) are employed to handle large datasets of descriptors and situations where descriptors may be inter-correlated. arxiv.orgsums.ac.ir

The process involves:

Descriptor Calculation: A wide array of molecular descriptors are calculated for each molecule in the training set. These can include constitutional, topological, geometrical, and quantum-chemical parameters. sums.ac.ir

Variable Selection: To avoid overfitting and to create a more interpretable model, a subset of the most influential descriptors is selected. Techniques like Genetic Algorithms (GA) can be used to systematically search for the optimal combination of descriptors. sums.ac.ir

Model Generation: Using the selected descriptors, a regression technique (like MLR or PLS) is applied to generate the mathematical equation that best describes the structure-activity relationship.

Model Validation:

Validation is a critical step to ensure the generated QSAR model is not a result of chance correlation and has genuine predictive power. arxiv.org This involves several key validation techniques:

Internal Validation: This method assesses the robustness and stability of the model using the initial training set. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. arxiv.org In LOO, a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the set. The resulting cross-validated correlation coefficient (q² or Q²) provides a measure of the model's internal predictive ability. A QSAR model is generally considered acceptable if it has a q² value greater than 0.5. mdpi.com

External Validation: This is the most stringent test of a model's predictive power. mdpi.com The model generated from the training set is used to predict the biological activities of an "external test set"—a separate group of molecules that were not used in the model's development. mdpi.comnih.gov The predictive ability is quantified by the predictive r² (r²_pred), which measures the correlation between the predicted and experimentally observed activities for the test set. A model is considered to have good predictive ability if the r²_pred value is greater than 0.5 or 0.6. mdpi.comnih.gov

Y-Randomization (Y-Scrambling): This test is performed to safeguard against chance correlations. The biological activity values (Y-variable) of the training set are randomly shuffled, and a new QSAR model is developed with the original descriptor matrix. This process is repeated multiple times. If the original model has a genuine correlation, the resulting models from the scrambled data should have significantly lower correlation coefficients (r² and q²), demonstrating that the original model is not a product of chance. mdpi.com

Below is a table summarizing key statistical parameters used in QSAR model validation.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | r² | Measures the goodness-of-fit of the model to the training data. | > 0.6 mdpi.com |

| Cross-validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model (robustness). | > 0.5 mdpi.com |